2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride
Description
This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic structure combining imidazole and pyridine rings. Its CAS number is referenced as EN300-37152157, and it is cataloged as a building block for medicinal chemistry research .
Properties
Molecular Formula |
C9H15Cl2N3O2 |
|---|---|
Molecular Weight |
268.14 g/mol |
IUPAC Name |
2-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c10-4-7-5-12-2-1-6(9(13)14)3-8(12)11-7;;/h5-6H,1-4,10H2,(H,13,14);2*1H |
InChI Key |
XSCVGRLYCPHPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(N=C2CC1C(=O)O)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
| Parameter | Details |
|---|---|
| Chemical Name | 2-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride |
| Molecular Formula | C9H15Cl2N3O2 (approximate, including two HCl molecules) |
| Molecular Weight | ~268.14 g/mol |
| IUPAC Name | 2-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid; dihydrochloride |
| CAS Number | Not explicitly available for this exact compound; related analogs have CAS 139183-99-6 |
| Synonyms | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride |
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride generally involves:
- Construction of the imidazo[1,2-a]pyridine ring system , often via condensation or cyclization reactions involving aminopyridine derivatives.
- Introduction of the aminomethyl substituent at the 2-position.
- Functionalization at the 7-position with a carboxylic acid group .
- Formation of the dihydrochloride salt to enhance solubility and stability.
Reported Synthetic Routes
Cyclization of Aminopyridine Precursors
- Starting from 2-aminopyridine derivatives , the imidazo[1,2-a]pyridine ring can be constructed by reacting with appropriate aldehydes or halomethyl compounds under acidic or basic conditions to form the fused bicyclic system.
- The aminomethyl group at position 2 is introduced via reaction with formaldehyde or related reagents, often through reductive amination or Mannich-type reactions.
Functionalization at the 7-Position
- The carboxylic acid group at position 7 is typically introduced either by:
- Direct carboxylation of the bicyclic core using lithiation followed by CO2 quenching.
- Using substituted precursors that already contain a carboxyl or ester group, which can be hydrolyzed post ring formation.
Salt Formation
- The dihydrochloride salt is prepared by treating the free base form of the compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or water), followed by crystallization to obtain the pure salt.
Example Synthetic Procedure (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | 2-Aminopyridine + formaldehyde + acid catalyst | Formation of 2-(aminomethyl)imidazo[1,2-a]pyridine core via cyclization | Acidic medium (e.g., HCl) |
| 2 | Lithiation with n-BuLi, CO2 quench | Carboxylation at position 7 to introduce carboxylic acid group | Low temperatures, inert atmosphere |
| 3 | Hydrochloric acid treatment | Formation of dihydrochloride salt | Recrystallization from ethanol |
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting Material | 2-Aminopyridine derivatives | Commercially available |
| Cyclization | Acidic or basic conditions, heat | Often reflux in ethanol or water |
| Aminomethyl Introduction | Formaldehyde, reductive amination | May use NaBH3CN or other reducing agents |
| Carboxylation | Lithiation + CO2 | Requires dry, inert atmosphere |
| Salt Formation | HCl in ethanol or water | Yields dihydrochloride salt |
| Purification | Recrystallization, chromatography | Silica gel flash chromatography possible |
| Yield Range | Moderate to good (40-80%) | Depends on exact method and scale |
Literature and Patent Insights
- A patent (WO2009070485A1) describes synthetic methods for related imidazo derivatives involving amide and carboxylic acid functionalities, including steps of basification, extraction, and chromatographic purification that can be adapted for this compound.
- Research articles on imidazo[1,2-a]pyridine derivatives highlight the use of three-component domino reactions catalyzed by metal triflates for ring formation, which may be applicable for efficient synthesis.
- Commercial suppliers list the compound with limited synthetic details but confirm its availability as a dihydrochloride salt, indicating established synthetic routes.
Notes on Challenges and Optimization
- The selectivity of aminomethylation at the 2-position requires controlled reaction conditions to avoid over-alkylation or side reactions.
- The carboxylation step via lithiation is sensitive to moisture and temperature; rigorous anhydrous techniques are necessary.
- Salt formation improves stability and solubility , crucial for biological testing and formulation.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound is compared to analogs with variations in:
- Substituent groups (e.g., halogens, aryl rings, esters).
- Heterocyclic core (e.g., pyrimidine vs. pyridine).
- Salt forms (e.g., hydrochloride vs. dihydrochloride).
Data Table: Structural and Physicochemical Properties
Detailed Analysis
Substituent-Driven Differences
- Aminomethyl Group: The target compound’s 2-aminomethyl group distinguishes it from analogs like BD00834965 (), which lacks this functional group. This moiety enhances interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding .
- Aryl Modifications : The phenyl-substituted analog () introduces steric bulk, which may reduce solubility but improve binding affinity in hydrophobic pockets .
Core Heterocycle Variations
- Pyrimidine vs. Pyridine : Ethyl imidazo[1,5-a]pyridine-7-carboxylate () shares a similar core but replaces pyridine with pyrimidine, altering electron distribution and reactivity .
Salt Forms
- The dihydrochloride salt of the target compound offers superior aqueous solubility compared to mono-hydrochloride analogs (e.g., BD00834965), critical for in vitro assays .
Research Implications
- Drug Discovery: The aminomethyl and carboxylic acid groups make the target compound a candidate for protease inhibitors or GPCR-targeted therapies.
- SAR Studies : Analogs with halogenation () or aryl groups () provide insights into structure-activity relationships for optimizing potency and pharmacokinetics.
Biological Activity
2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antiproliferative, antibacterial, and antiviral effects based on diverse research findings.
- Molecular Formula : C9H10Cl2N4O2
- CAS Number : 2624129-90-2
- Molecular Weight : 253.10 g/mol
Biological Activity Overview
The biological activity of imidazopyridine derivatives has been widely studied. The compound has shown promise in various biological assays:
Antiproliferative Activity
Research indicates that imidazopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a series of amidino-substituted imidazo[4,5-b]pyridines found that compounds with similar structures demonstrated selective activity against colon carcinoma cells with IC50 values as low as 0.4 μM for certain derivatives .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10 | Colon Carcinoma | 0.4 |
| 14 | Colon Carcinoma | 0.7 |
| 8 | HeLa Cells | 1.8–3.2 |
Antibacterial Activity
The antibacterial potential of this compound has also been assessed. While many imidazopyridine derivatives lack significant antibacterial activity, some derivatives have shown moderate effects against Gram-negative bacteria such as E. coli. For instance, compound 14 exhibited a minimum inhibitory concentration (MIC) of 32 μM against E. coli .
Antiviral Activity
The antiviral properties of imidazopyridines have been explored with varying results. In particular, certain derivatives have shown moderate activity against respiratory syncytial virus (RSV), with effective concentrations ranging from EC50 values of 21 μM to 58 μM for different compounds .
The mechanism through which these compounds exert their biological effects often involves interaction with DNA or RNA. For example, some studies suggest that the antiproliferative activity may be attributed to the ability of these compounds to intercalate into double-stranded DNA (dsDNA), disrupting replication and transcription processes .
Case Studies
- Study on Antiproliferative Effects : A detailed examination of various imidazopyridine derivatives showed that modifications at specific positions on the pyridine ring significantly influenced their antiproliferative efficacy. Compounds with bromine substitutions were particularly effective against multiple cancer cell lines.
- Antiviral Evaluation : In vitro tests conducted on a range of viruses indicated that certain derivatives could inhibit viral replication effectively, suggesting a potential therapeutic application in viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
